

Mild reaction conditions for amine guanylation with "Pyrazole-1-carboxamidine monohydrochloride"

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Compound of Interest

Compound Name: *Pyrazole-1-carboxamidine monohydrochloride*

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Application Notes and Protocols for Mild Amine Guanylation

Topic: Mild Reaction Conditions for Amine Guanylation with "**Pyrazole-1-carboxamidine monohydrochloride**"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-1-carboxamidine monohydrochloride has emerged as a stable and versatile reagent for the efficient and chemically specific guanylation of primary and secondary aliphatic amines under mild conditions.[1][2] This method is particularly valuable in the synthesis of complex molecules, including peptides, where preserving sensitive functional groups is crucial. [3][4][5][6][7] The reaction proceeds with high specificity, leading to cleaner reaction profiles and higher yields.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the guanylation of amines using **pyrazole-1-carboxamidine monohydrochloride**.

Reaction Principle and Mechanism

The guanylation of an amine with **pyrazole-1-carboxamidine monohydrochloride** involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine group. This is followed by the elimination of pyrazole, resulting in the formation of the corresponding guanidinium salt. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to deprotonate the attacking amine, thereby increasing its nucleophilicity.



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Caption: General mechanism of amine guanylation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the guanylation of various primary aliphatic amines with **pyrazole-1-carboxamidine monohydrochloride** as reported by Bakka and Gautun (2017).[8] These improved conditions offer short reaction times and minimal workup.[8]

Amine Substrate	Base	Solvent	Time (h)	Temperature (°C)	Yield (%)
Octylamine	DIPEA	CH ₂ Cl ₂	1	RT	95
Dodecylamine	DIPEA	CH ₂ Cl ₂	1	RT	92
Hexadecylamine	DIPEA	CH ₂ Cl ₂	1	RT	98
Octadecylamine	DIPEA	CH ₂ Cl ₂	1	RT	96

Note: DIPEA = Diisopropylethylamine (Hünig's base), RT = Room Temperature.

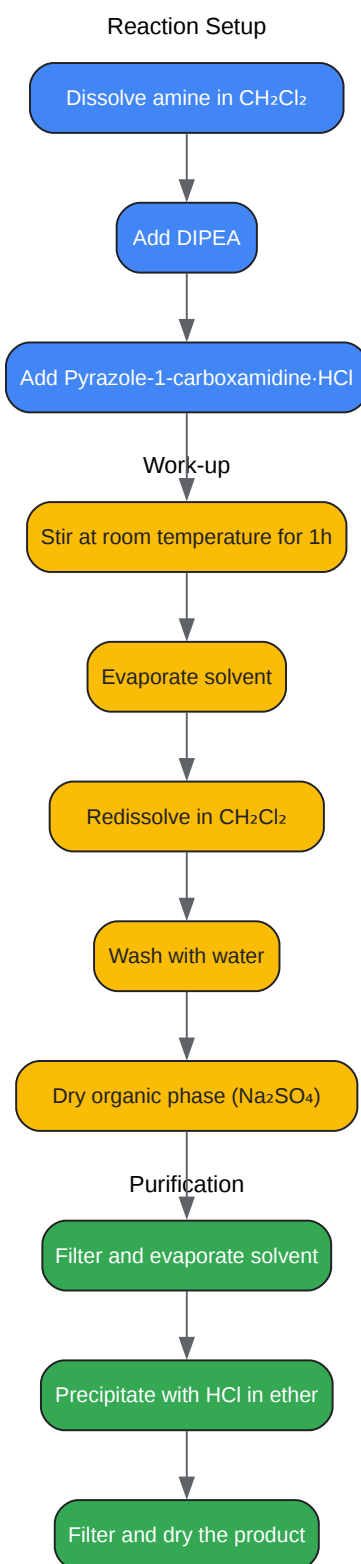
Experimental Protocols

General Protocol for the Guanylation of Primary Aliphatic Amines

This protocol is adapted from the improved reaction conditions described by Bakka and Gautun.[8]

Materials:

- Primary aliphatic amine
- **Pyrazole-1-carboxamidine monohydrochloride**
- Diisopropylethylamine (DIPEA)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl) in diethyl ether or dioxane
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer



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Caption: Experimental workflow for amine guanylation.

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the primary aliphatic amine (1.0 eq) in dichloromethane (CH_2Cl_2).
- Add diisopropylethylamine (DIPEA) (1.1 eq) to the solution.
- Add **pyrazole-1-carboxamidinium monohydrochloride** (1.05 eq) to the reaction mixture.
- Reaction: Stir the mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up:
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
 - Redissolve the residue in a larger volume of CH_2Cl_2 .
 - Wash the organic phase with water to remove excess DIPEA·HCl and pyrazole.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - The resulting crude guanidine can often be precipitated as its hydrochloride salt by the addition of a solution of HCl in diethyl ether or dioxane.
 - Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure guanidinium hydrochloride salt.

Scope and Limitations

- Substrate Scope: This method is highly effective for sterically unhindered primary and secondary aliphatic amines.^{[1][2]} Aromatic amines generally do not react under these mild

conditions unless they contain activating substituents (e.g., 4-methoxyaniline).[1]

- Chemoselectivity: Other potentially nucleophilic functional groups such as hydroxyl, carboxyl, thiol, and imidazole do not typically react under these mild guanylation conditions.[1]
- Protecting Groups: For more complex substrates, such as in peptide synthesis, the use of protected forms of pyrazole-1-carboxamidine, like N,N'-di-Boc-1H-pyrazole-1-carboxamidine, may be necessary to avoid side reactions and facilitate purification.

Conclusion

The use of **pyrazole-1-carboxamidine monohydrochloride** provides a reliable and efficient method for the guanylation of amines under mild conditions. The straightforward protocol, high yields, and excellent chemoselectivity make it an attractive choice for researchers in organic synthesis and drug development. The improved reaction conditions presented herein allow for rapid and clean conversion of primary aliphatic amines to their corresponding guanidinium salts.

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